molecular formula C11H27NO2Si2 B3281507 Valine, N-(trimethylsilyl)-, trimethylsilyl ester, L- CAS No. 7364-44-5

Valine, N-(trimethylsilyl)-, trimethylsilyl ester, L-

Cat. No. B3281507
CAS RN: 7364-44-5
M. Wt: 261.51 g/mol
InChI Key: UJMRIWMQZDBOTB-JTQLQIEISA-N
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Description

“Valine, N-(trimethylsilyl)-, trimethylsilyl ester, L-” also known as L-Valine, 2TMS derivative, is a compound with the formula C11H27NO2Si2. It has a molecular weight of 261.5086 . This compound is a derivative of L-Valine, which is one of the 20 proteinogenic amino acids .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C11H27NO2Si2/c1-9(2)10(12-15(3,4)5)11(13)14-16(6,7)8/h9-10,12H,1-8H3/t10-/m1/s1 . This structure is also available as a 2d Mol file .

Scientific Research Applications

Mass Fragmentography in Amino Acid Analysis

The fragmentation of volatile derivatives of amino acids, including valine, upon electron impact is studied for ultramicrodetermination or selective identification using mass fragmentography. N-trimethylsilyl derivatives, although not producing common intense fragment ions, are useful for the selective identification of ultra amounts of amino acids (Iwase & Murai, 1977).

Challenges in N-Bis-Trimethylsilylation of α-Amino Acids

N-Bis-trimethylsilylation of α-amino acids, including valine, using trimethylsilyl triflate reagent is difficult, especially with bulky side-chains. The study discusses the formation of “benzostabase” N-diprotections for α-amino acids, irrespective of side-chain bulk (Cavelier-Frontin et al., 1991).

Hydroxylamine Treatment in Organic Acid Analysis

Hydroxylamine treatment at alkaline pH in organic aciduria analysis by GC/MS induces chemical reactions, including transformation of esters to corresponding hydroxamic acids. This includes trimethylsilylated derivatives from alpha-unsaturated esters, like valproic acid, providing important diagnostic insights (Libert et al., 1991).

Silylation Reaction for N-Trityl-Substituted Amino Acids

Utilizing the silylation reaction, N-trityl-substituted amino acids, including valine, have been synthesized using bis(trimethylsilyl)acetamide. These compounds exhibit chromatographic homogeneity and are characterized by their optical rotation, melting points, and elemental analyses (Rabinovich et al., 2004).

Conversion of Amides to Carboxylic Acids Using Nickel Catalysis

A nickel-catalyzed esterification method using 2-(trimethylsilyl)ethanol followed by fluoride-mediated deprotection effectively converts amides to carboxylic acids. This method showcases selectivity and mildness, demonstrated through the net-hydrolysis of a complex valine-derived substrate (Knapp et al., 2020).

Absolute Configurations and Enantiomeric Compositions of Alcohols

L-valine is used as a derivatizing agent for stereochemical analysis of alcohols by 1H-NMR spectrometry. This method is significant for determining the configuration and enantiomeric composition of primary chiral alcohols (Andrade, 1998).

properties

IUPAC Name

trimethylsilyl (2S)-3-methyl-2-(trimethylsilylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H27NO2Si2/c1-9(2)10(12-15(3,4)5)11(13)14-16(6,7)8/h9-10,12H,1-8H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMRIWMQZDBOTB-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O[Si](C)(C)C)N[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O[Si](C)(C)C)N[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H27NO2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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